molecular formula C11H9NO4 B115485 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 154386-35-3

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B115485
CAS No.: 154386-35-3
M. Wt: 219.19 g/mol
InChI Key: UQSQHYZKZYCWPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 2, a methoxy group at position 6, and a carboxylic acid moiety at position 2. The specific substitution pattern of this compound suggests unique electronic and steric properties that may influence its solubility, acidity, and biological interactions.

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSQHYZKZYCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360667
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154386-35-3
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154386-35-3
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Preparation Methods

Reaction Mechanism

  • Condensation : 4-Methoxyisatin reacts with phenylacetic acid in the presence of sodium acetate, forming an intermediate Schiff base.

  • Cyclization : Base-mediated cyclization generates the quinoline core, with the carboxylic acid group introduced at position 3.

  • Demethylation : Selective demethylation using hydrobromic acid yields the 2-hydroxy group.

Optimization

  • Continuous Flow Reactors : Implementing flow chemistry improves yield (75–85%) by enhancing temperature control and reducing side reactions.

  • Catalyst Screening : Sodium acetate outperforms potassium carbonate in minimizing decarboxylation by-products.

Table 1: Pfitzinger Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
Temperature80–90°C8298
Reaction Time6–8 h7897
Base (Equiv.)NaOAc (1.5)8599

Doebner Variation for 3-Carboxyquinolines

A modified Doebner reaction enables direct incorporation of the carboxylic acid group at position 3. This one-pot synthesis involves 6-methoxy-2-aminophenol , pyruvic acid , and benzaldehyde derivatives .

Procedure

  • Condensation : Benzaldehyde and pyruvic acid undergo aldol condensation in ethanol, forming an α,β-unsaturated ketone.

  • Cyclization : 6-Methoxy-2-aminophenol reacts with the ketone intermediate, facilitated by refluxing at 80°C for 12 h.

  • Acidification : Hydrochloric acid precipitates the product, which is recrystallized from ethanol.

Challenges and Solutions

  • By-product Formation : Excess pyruvic acid leads to dimerization. Limiting pyruvic acid to 1.2 equiv. reduces impurities.

  • Solvent Effects : Ethanol enhances solubility of intermediates, whereas DMF accelerates side reactions.

Table 2: Doebner Reaction Performance

Benzaldehyde DerivativeYield (%)Purity (%)Reaction Time (h)
4-Nitrobenzaldehyde689510
4-Methoxybenzaldehyde729712
Unsubstituted659314

Oxidation of Halogenomethyl Precursors

This method oxidizes 2-hydroxy-6-methoxy-3-(halogenomethyl)quinoline to the corresponding carboxylic acid using alkaline hydrogen peroxide.

Key Steps

  • Halogenation : 3-Methylquinoline derivatives are brominated at the methyl group using N-bromosuccinimide (NBS).

  • Oxidation : Treatment with 30% H₂O₂ and NaOH (9–16% w/v) at 50–70°C converts the bromomethyl group to carboxylic acid.

Critical Parameters

  • Mole Ratios : A 1:15–1:20 ratio of substrate to H₂O₂ maximizes conversion while minimizing overoxidation.

  • Temperature Control : Maintaining 60°C prevents hydrolysis of the methoxy group.

Table 3: Oxidation Reaction Efficiency

SubstrateH₂O₂ (Equiv.)NaOH (Equiv.)Yield (%)
3-Bromomethyl151078
3-Chloromethyl181272

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsScale-Up Feasibility
PfitzingerHigh purity (98–99%)Multi-step, costly precursorsModerate
DoebnerOne-pot synthesisModerate yields (65–72%)High
OxidationScalable, minimal by-productsRequires halogenated precursorsHigh

Industrial-Scale Considerations

Process Intensification

  • Flow Chemistry : Pfitzinger and oxidation methods benefit from continuous processing, achieving throughputs of 5–10 kg/day.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported bases) reduce waste in Doebner reactions.

Environmental Impact

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, lowering E-factor by 40%.

  • Waste Streams : Alkaline peroxide solutions are neutralized with CO₂ to form carbonate salts, mitigating environmental toxicity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of HMQCA and its derivatives as anticancer agents. A series of 6-methoxy-2-arylquinoline analogues, including HMQCA, were synthesized and evaluated for their cytotoxic effects against multidrug-resistant gastric carcinoma cell lines. Compounds derived from HMQCA exhibited low to moderate toxicity but showed significant P-glycoprotein (P-gp) inhibition activity, which is crucial for overcoming drug resistance in cancer therapy .

Table 1: Cytotoxic Activity of HMQCA Derivatives

CompoundCell LineIC50 (μM)P-gp Inhibition
5aEPG85-257RDB10Yes
5bEPG85-257P8Yes

Antimicrobial Properties

HMQCA has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features enable it to interact with bacterial enzymes, inhibiting their function. Research indicates that HMQCA derivatives can effectively combat resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Biochemical Applications

Buffering Agent

In biochemical experiments, HMQCA serves as an organic buffer due to its pKa values, allowing researchers to maintain stable pH conditions during enzyme assays and other biological reactions . This application is crucial for ensuring the reliability of experimental results.

Dye Applications

Derivatives of HMQCA are explored for their potential as dyes in various applications. The compound's ability to form colored complexes with metal ions makes it suitable for use in textiles and biological staining . The synthesis of quinophthalone derivatives from HMQCA has been noted for their vibrant colors and stability.

Case Study 1: Anticancer Research

A study focused on the synthesis of HMQCA derivatives revealed that compounds with specific substitutions exhibited enhanced P-gp inhibition compared to standard drugs like verapamil. The structure-activity relationship (SAR) analysis indicated that hydroxyl groups at certain positions are critical for biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of HMQCA against various pathogens. Results indicated that specific derivatives showed significant inhibition zones in agar diffusion tests, suggesting their potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, its hydroxy and methoxy groups facilitate hydrogen bonding and van der Waals interactions with target proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Functional Groups Notable Properties References
2-Hydroxy-6-methoxyquinoline-3-carboxylic acid 2-OH, 6-OCH₃, 3-COOH Hydroxyl, Methoxy, Carboxylic Acid Potential H-bond donor/acceptor sites; moderate polarity
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 920739-84-0) 4-OH, 6-OCH₃, 3-COOH Hydroxyl (position 4) Structural isomer; altered H-bonding network compared to 2-hydroxy derivative
6-Methoxyquinoline-5-carboxylic acid (CAS 1693735-54-4) 6-OCH₃, 5-COOH Methoxy, Carboxylic Acid Lacks hydroxyl group; reduced polarity
3-Hydroxy-2-(2-methoxyphenyl)quinoline-4-carboxylic acid 3-OH, 2-(2-OCH₃-phenyl), 4-COOH Bulky aryl substituent Enhanced steric hindrance; used in neurokinin-3 antagonist studies
6-Hydroxy-2-methylquinoline-3-carboxylic acid (CAS 1781337-28-7) 6-OH, 2-CH₃, 3-COOH Methyl substituent Increased hydrophobicity due to methyl group

Key Observations:

  • Positional Isomerism : The hydroxyl group’s position (2 vs. 4) significantly impacts hydrogen-bonding capacity and molecular interactions. For example, the 2-hydroxy derivative may exhibit stronger intramolecular H-bonding with the adjacent carboxylic acid group compared to the 4-hydroxy isomer .
  • Steric Effects : Bulky substituents, such as the 2-(2-methoxyphenyl) group in compound 6a (), limit conformational flexibility but may enhance receptor binding specificity .

Key Observations:

  • Toxicity Trends: Methoxy and hydroxyl substituents generally increase solubility but may enhance reactivity or toxicity. For instance, 2-methyl-6-quinolinecarboxylic acid exhibits acute oral toxicity (Category 4) and skin corrosion , whereas chloro-substituted analogues (e.g., ) show fewer reported hazards.

Biological Activity

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (also known as 2-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-HMQCA is characterized by the presence of a quinoline core, which is modified by hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups. This unique combination of substituents contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₁H₉N₁O₄
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 154386-35-3

The biological activity of 2-HMQCA primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : 2-HMQCA has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This mechanism is crucial for its potential applications in treating diseases where enzyme activity is dysregulated.
  • DNA Intercalation : The compound can intercalate with DNA, disrupting replication and transcription processes. This property is particularly relevant in cancer research, where it may induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that 2-HMQCA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to:

  • Inhibition of Bacterial Enzymes : The compound disrupts critical enzymatic pathways in bacteria, leading to cell death.
  • Membrane Disruption : It may also compromise the integrity of bacterial cell membranes, further enhancing its antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of 2-HMQCA:

  • Apoptosis Induction : In vitro studies have demonstrated that 2-HMQCA can trigger apoptosis in different cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Synergistic Effects : When combined with conventional chemotherapeutics, such as cisplatin, 2-HMQCA has shown enhanced efficacy against resistant cancer cell lines, suggesting its potential as a co-treatment agent.

Comparative Analysis

To understand the uniqueness of 2-HMQCA, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyquinolineLacks methoxy and carboxylic acid groupsLess versatile in chemical reactions
6-MethoxyquinolineLacks hydroxy and carboxylic acid groupsReduced potential for hydrogen bonding
Quinoline-3-carboxylic acidLacks hydroxy and methoxy groupsLimited interactions with biological targets

The combination of functional groups in 2-HMQCA enhances its reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of 2-HMQCA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a potential antimicrobial agent.
  • Anticancer Research : In a series of experiments involving various cancer cell lines, 2-HMQCA was found to induce apoptosis effectively. The compound's mechanism involved the activation of caspase pathways, essential for programmed cell death .
  • Enzyme Interaction Studies : Investigations into the enzyme-inhibitory action of 2-HMQCA revealed that it effectively binds to target enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The Pfitzinger reaction is a primary method, involving condensation of isatin derivatives (e.g., 4-methoxyisatin) with ketones like phenylacetic acid in an alkaline medium. Sodium acetate is critical for maintaining pH and facilitating cyclization. Alternative routes include acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride, followed by base-catalyzed heterocyclization .
  • Optimization : Yield improvements (70–85%) are achieved via continuous flow reactors and automated platforms, which enhance temperature control and reduce side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/GC : Quantify purity (>95% via GC) using standardized protocols for quinoline derivatives.
  • NMR/IR : Confirm functional groups (e.g., hydroxyl at C2, methoxy at C6, carboxylic acid at C3) via 1^1H/13^13C NMR and carbonyl stretching vibrations (~1700 cm1^{-1}) .
  • Melting Point : Compare observed values (e.g., 199–201°C) with literature to assess crystallinity .

Q. What are the stability considerations for long-term storage?

  • Storage : Maintain in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the carboxylic acid group. Avoid moisture and UV exposure, which degrade the methoxy substituent .
  • Handling : Use flame-retardant antistatic clothing and inspect gloves for integrity before use to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Data Reconciliation :

  • Assay Variability : Compare MIC values across studies using standardized bacterial strains (e.g., E. coli ATCC 25922) and adjust for solvent effects (DMSO vs. aqueous buffers).
  • Structural Confounders : Verify if impurities (e.g., unreacted isatin) contribute to cytotoxicity via LC-MS profiling .

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Oxidation Pathways : The C2 hydroxyl group oxidizes to a quinone derivative using KMnO4_4 in acidic conditions. Reaction kinetics show pseudo-first-order dependence on oxidant concentration .
  • Nucleophilic Substitution : Methoxy at C6 undergoes demethylation with BBr3_3 to yield 2,6-dihydroxyquinoline-3-carboxylic acid, confirmed by 19^{19}F NMR in fluorinated analogs .

Q. How does the compound’s electronic structure influence its fluorescence properties?

  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal intramolecular charge transfer (ICT) between the electron-rich methoxy group and electron-deficient carboxylic acid, with excitation wavelengths ~350 nm (λem_{em} = 420 nm). Solvatochromic shifts in polar solvents validate these findings .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

  • Derivatization : Convert the carboxylic acid to a sodium salt (pH > 7) or esterify with ethyl groups to enhance hydrophilicity. Solubility increases from <0.1 mg/mL (free acid) to >5 mg/mL (sodium salt) .

Comparative Studies

Q. How do structural analogs (e.g., 4-hydroxy-2-quinolinecarboxylic acid) differ in reactivity?

  • Key Differences :

Analog Functional Groups Reactivity
2-Hydroxy-6-methoxy-3-CA–OH (C2), –OCH3_3 (C6)Higher oxidation susceptibility at C2
4-Hydroxy-2-quinoline-CA–OH (C4), –COOH (C2)Stabilized resonance at C4–OH .
  • Biological Impact : Methoxy substitution at C6 enhances membrane permeability compared to hydroxyl-only analogs .

Ethical and Safety Compliance

Q. What protocols ensure safe disposal of synthetic byproducts?

  • Waste Management : Neutralize acidic residues (pH 6–8) before segregating into halogenated organic waste streams. Collaborate with certified agencies for incineration (≥1200°C) to destroy persistent intermediates .

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